molecular formula C5H3FN2O2 B1295090 2-Fluoro-5-nitropyridine CAS No. 456-24-6

2-Fluoro-5-nitropyridine

Cat. No. B1295090
CAS RN: 456-24-6
M. Wt: 142.09 g/mol
InChI Key: XOZAJNLUAODXSP-UHFFFAOYSA-N
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Description

2-Fluoro-5-nitropyridine is a chemical compound that serves as an important intermediate in various synthetic chemistry applications. It is characterized by the presence of a fluorine atom and a nitro group attached to a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. This structure is a key building block in the synthesis of more complex molecules, including pharmaceuticals and materials with specific photophysical properties.

Synthesis Analysis

The synthesis of 2-Fluoro-5-nitropyridine and its derivatives can be achieved through various methods. One approach involves the palladium-catalyzed fluoro-carbonylation of aryl, vinyl, and heteroaryl iodides using 2-(difluoromethoxy)-5-nitropyridine under CO-free conditions, which yields a variety of acyl fluorides . Another method reported is the tetrabutylammonium salt-induced denitration of nitropyridines, which allows for the synthesis of fluoropyridines under mild conditions . Additionally, a novel synthesis route has been proposed that simplifies experimental operations and improves the yield and purity of 2-amino-5-fluoropyridine, an important intermediate for pharmaceuticals .

Molecular Structure Analysis

The molecular structure of 2-Fluoro-5-nitropyridine is characterized by the presence of electronegative substituents, which can significantly influence its reactivity and physical properties. The fluorine atom and the nitro group are both electron-withdrawing, which can affect the electron density distribution within the pyridine ring and thus its reactivity in chemical reactions.

Chemical Reactions Analysis

2-Fluoro-5-nitropyridine and its derivatives participate in a variety of chemical reactions. For instance, the radiosynthesis of 2-amino-5-[18F]fluoropyridines has been achieved through a palladium-catalyzed amination sequence, which is important for the development of radiopharmaceuticals . The compound also undergoes reactions such as the oxidative Nef reaction, reductive amination, and intramolecular SNAr sequence to furnish highly functionalized molecules like 7-azaindoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-5-nitropyridine derivatives are influenced by the substituents on the pyridine ring. For example, the introduction of fluorine atoms into certain positions of aniline fragments in bipyridines can lead to shifts in emission maxima and changes in quantum yield, indicating the potential for developing "push-pull" fluorophores with specific photophysical properties . The presence of electron-withdrawing groups like the nitro and fluoro substituents can also affect the stability and reactivity of the compound, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

Preparation of Nitropyridines

  • Scientific Field : Organic Chemistry
  • Summary of Application : 2-Fluoro-5-nitropyridine is used in the preparation of nitropyridines by nitration of pyridines with nitric acid .
  • Results or Outcomes : The outcome of this process is the production of nitropyridines. No quantitative data or statistical analyses were provided in the sources .

Organic Synthesis Intermediate

  • Scientific Field : Organic Synthesis
  • Summary of Application : 2-Fluoro-5-nitropyridine can be used as an organic synthesis intermediate .
  • Results or Outcomes : The outcome of this process is the production of various organic compounds. No quantitative data or statistical analyses were provided in the sources .

Pharmaceutical Intermediate

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of Application : 2-Fluoro-5-nitropyridine can be used as a pharmaceutical intermediate, mainly used in laboratory research and development process and chemical production process .
  • Results or Outcomes : The outcome of this process is the production of various pharmaceutical compounds. No quantitative data or statistical analyses were provided in the sources .

Safety And Hazards

2-Fluoro-5-nitropyridine is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored away from water/moisture and oxidizing agents, in a cool, dry, and well-ventilated condition .

Future Directions

2-Fluoro-5-nitropyridine can be used as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development process and chemical production process . The future directions of 2-Fluoro-5-nitropyridine could be in the development of new pharmaceuticals and agrochemicals .

properties

IUPAC Name

2-fluoro-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN2O2/c6-5-2-1-4(3-7-5)8(9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZAJNLUAODXSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196565
Record name 2-Fluoro-5-nitropyridine
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Molecular Weight

142.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-nitropyridine

CAS RN

456-24-6
Record name 2-Fluoro-5-nitropyridine
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Record name 2-Fluoro-5-nitropyridine
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Record name 2-Fluoro-5-nitropyridine
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Record name 2-fluoro-5-nitropyridine
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Synthesis routes and methods I

Procedure details

2-Chloro-5-nitropyridine (100 g, 0.656 mol, Aldrich), KF (84.1 g, 1.448 mol), Ph4PBr (95.3 g, 0.227 mol) and acetonitrile (1.5 L) were combined and heated at reflux until no starting material remained. The volume was reduced to 750 mL, and the mixture was diluted with 2 L of ether, filtered and concentrated. The residue was triturated with hot hexane (5×1 L). The hexane extracts were combined and concentrated to afford 48 g (54%). 1H NMR (CDCl3, 300 MHz) δ7.15 (dd, J=3, 6 Hz, 1H), 8.64 (m, 1H), 9.15 (d, J=1.6 Hz, 1H).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
84.1 g
Type
reactant
Reaction Step Two
Quantity
1.5 L
Type
reactant
Reaction Step Three
Quantity
95.3 g
Type
catalyst
Reaction Step Four
Name
Quantity
2 L
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To 100 g of 2-chloro-5-nitropyridine (Aldrich) in 600 mL of dimethyl sulfoxide under an inert atmosphere was added 100 g of anhydrous KF. The reaction was heated at 70° C. for 18 hours before cooling and diluting with 500 mL each of brine, ethyl acetate, and hexanes. This mixture was filtered through a pad of celite, the organic phase was separated, and the aqueous phase was extracted three times with equal volumes of ethyl acetate and hexanes. The pooled organic phases were washed with brine, dried with anhydrous sodium sulfate, and stripped of the solvents. This crude product was passed through a plug of silica gel with a gradient of 10-30% ethyl acetate/hexanes and stripped to constant weight on a rotary evaporator to give 76 g (84%) of 2-fluoro-5-nitropyridine as an oil, which was used in the following procedure.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

2-Chloro-5-nitropyridine (100 g, 0.656 mol, Aldrich), potassium fluoride (84.1 g, 1.45 mol, Aldrich), tetraphenylphosphonium bromide (95.3 g, 0.227 mol, Aldrich), and acetonitrile (1.5 L) were combined and heated at reflux until consumption of the 2-chloro-5-nitropyridine was complete. The volume of the mixture was reduced to 750 mL, diluted with 2 L of ether, filtered and concentrated. The resultant residue was triturated with hot hexane, and the combined hexane extracts were concentrated to give of the title compound (48 g, 54%): 1H NMR (CDCl3, 300 MHz) δ 7.15 (dd, J=3, 6 Hz, 1H), 8.64 (m, 1H), 9.15 (d, J=1.6 Hz, 1H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
84.1 g
Type
reactant
Reaction Step Two
Quantity
1.5 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
95.3 g
Type
catalyst
Reaction Step Five
Name
Quantity
2 L
Type
solvent
Reaction Step Six
Yield
54%

Synthesis routes and methods IV

Procedure details

A mixture of 5-nitro-2-chloropyridine (2.0 g, 12.6 mmol) and anhydrous potassium fluoride (2.2 g, 38 mmol) in a combination of sulfalone (6 mL) and benzene (4 mL) was stirred at RT for 20 min. The benzene was then removed by distillation. The resulting mixture was heated at 150° C. for 12 h. The mixture was cooled to RT whereupon water (60 mL) was added. The desired product was separated from the solution via steam distillation. Extraction of the distillate with diethyl ether (2×10 mL) followed by drying (Na2SO4) and concentration gave 5-nitro-2-fluoropyridine as a water white oil (1.3 g, 73%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

Name
Quantity
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Type
reactant
Reaction Step One
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-5-nitropyridine
Reactant of Route 2
2-Fluoro-5-nitropyridine
Reactant of Route 3
2-Fluoro-5-nitropyridine
Reactant of Route 4
Reactant of Route 4
2-Fluoro-5-nitropyridine
Reactant of Route 5
Reactant of Route 5
2-Fluoro-5-nitropyridine
Reactant of Route 6
2-Fluoro-5-nitropyridine

Citations

For This Compound
67
Citations
GC Finger, LD Starr - Journal of the American Chemical Society, 1959 - ACS Publications
… -fluoro-3-nitro- and 2-fluoro-5-nitropyridine in 76 and 78% yields… hour at 100, a 50% yield of 3bromo-2-fluoro-5-nitropyridine … a 26% yield of 2-fluoro-5nitropyridine with a 38% recovery of …
Number of citations: 75 pubs.acs.org
DM Brewis, NB Chapman, JS Paine… - Journal of the …, 1974 - pubs.rsc.org
… We assume that the absence of amine catalysis in the reaction of 2-fluoro-5-nitropyridine … This is shown by the solvolysis rates for 2-fluoro-5-nitropyridine in the presence of 0.1OM-N-…
Number of citations: 16 pubs.rsc.org
A Signor, L Biondi, AM Tamburro… - European Journal of …, 1969 - Wiley Online Library
… agent [7-91 to the analogous reactions involving 2-fluoro-3-nitropyridine and 2-fluoro-5-nitropyridine. In earlier studies on the reactivity of some haloheteroaromatic derivatives [lo], we …
Number of citations: 9 febs.onlinelibrary.wiley.com
W Gruber - Canadian Journal of Chemistry, 1953 - cdnsciencepub.com
… ABSTRACT 2-Fluoro-5-nitropyridine has bee11 synthesized … We have obtained 2-fluoro-5-nitropyridine from 2-amino-5-… Spectra The comparison of 2-fluoro-5-nitropyridine with the (…
Number of citations: 16 cdnsciencepub.com
DR Karsa - 1969 - search.proquest.com
… Subsequently, Finger, Stair and their co-workers effected the synthesis of 2-fluoro-5-nitropyridine and other fluoropyridines by the treatment of the corresponding chloro-analogues v/ith …
Number of citations: 0 search.proquest.com
TO Bamkole, J Hirst - Journal of the Chemical Society B: Physical …, 1969 - pubs.rsc.org
… With 2-fluoro-5-nitropyridine when aniline is replaced by the stronger base piperidine, the curvature of the plot is increased as shown in Figure 2. In the 2,4-dinitrobenzene series, for …
Number of citations: 8 pubs.rsc.org
J MURTO, L NUMMELA, H ML, M ML - 1972 - pascal-francis.inist.fr
… KINETICS OF THE REACTIONS OF 2-FLUORO-3-NITROPYRIDINE AND 2-FLUORO-5-NITROPYRIDINE WITH HYDROXYDE AND ALKOXIDE IONS … KINETICS OF THE REACTIONS OF 2-FLUORO-3-NITROPYRIDINE …
Number of citations: 0 pascal-francis.inist.fr
CE Scott, CC Price - Journal of the American Chemical Society, 1959 - ACS Publications
… -fluoro-3-nitro- and 2-fluoro-5-nitropyridine in 76 and 78% yields… hour at 100, a 50% yield of 3bromo-2-fluoro-5-nitropyridine … a 26% yield of 2-fluoro-5nitropyridine with a 38% recovery of …
Number of citations: 34 pubs.acs.org
OD Mitkin, AN Kurchan, Y Wan, BF Schiwal… - Organic …, 2001 - ACS Publications
… Amines 1 were then treated with various electrophiles, including benzoyl chlorides, phenylisocyanate or 2-fluoro-5-nitropyridine to furnish a diverse set of photolabile molecules 2−4. …
Number of citations: 36 pubs.acs.org
EB Landstrom, M Nichol, BH Lipshutz… - Journal of Chemical …, 2019 - ACS Publications
Micellar catalysis has become an important aspect of the chemical industry’s effort to “go green”. However, this chemistry has yet to be fully explored in educational settings such as …
Number of citations: 9 pubs.acs.org

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